molecular formula C11H17ClN2S B11866212 2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride

2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride

Cat. No.: B11866212
M. Wt: 244.78 g/mol
InChI Key: AZOCNHNMCSARJA-UHFFFAOYSA-N
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Description

2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2S It is a derivative of piperidine and pyridine, two important heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a pyridine derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Piperidin-4-ylthio)methyl)pyridine
  • 4-(Pyridin-2-ylthio)piperidine
  • 2-(Piperidin-4-ylmethyl)pyridine

Uniqueness

2-((Piperidin-4-ylthio)methyl)pyridine hydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C11H17ClN2S

Molecular Weight

244.78 g/mol

IUPAC Name

2-(piperidin-4-ylsulfanylmethyl)pyridine;hydrochloride

InChI

InChI=1S/C11H16N2S.ClH/c1-2-6-13-10(3-1)9-14-11-4-7-12-8-5-11;/h1-3,6,11-12H,4-5,7-9H2;1H

InChI Key

AZOCNHNMCSARJA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SCC2=CC=CC=N2.Cl

Origin of Product

United States

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